
Pro-Lys
Overview
Description
Pro-Lys (PK) is a dipeptide composed of proline (Pro) and lysine (Lys) linked via a peptide bond. Its biological significance spans multiple domains:
- Enzyme Inhibition: this compound derivatives, such as proline-lysine diphenyl phosphonate alkyne (31b), act as irreversible inhibitors of proteases like trypsin-3 and thrombin, though with variable potency against β-tryptase and urokinase-type plasminogen activator (uPA) .
- Methylation Substrate: this compound is part of the (Asn/Pro)-Pro-Lys consensus sequence targeted by subfamily 2 SET domain methyltransferases, which regulate lysine methylation in proteins like histones .
- ACE Inhibition: this compound itself exhibits angiotensin-converting enzyme (ACE) inhibitory activity, albeit with a high IC₅₀ of 4092 μM, indicating relatively weak potency compared to other peptides .
- Transport and Taste: this compound is identified as a salty dipeptide in soybean-derived products and participates in dipeptide transport mediated by MFSD1 in mammalian tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Proline-lysine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Activation: The carboxyl group of proline is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Coupling: The activated proline is then coupled to the amino group of lysine, forming the peptide bond.
Deprotection: Protective groups on the amino acids are removed to yield the final dipeptide.
Industrial Production Methods
In industrial settings, the production of Pro-Lys may involve enzymatic synthesis using proteases or peptidases that catalyze the formation of peptide bonds. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the amino acids.
Chemical Reactions Analysis
Types of Reactions
Proline-lysine undergoes various chemical reactions, including:
Oxidation: The ε-amino group of lysine can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups in proline to hydroxyl groups.
Substitution: The amino groups in lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products of these reactions include hydroxylated derivatives, substituted amines, and various oxidized forms of the dipeptide.
Scientific Research Applications
Proline-lysine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Plays a role in studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in wound healing and tissue regeneration.
Industry: Utilized in the production of bioactive peptides for cosmetics and nutraceuticals.
Mechanism of Action
The mechanism of action of Pro-Lys involves its interaction with various molecular targets. The ε-amino group of lysine can form hydrogen bonds and ionic interactions with negatively charged residues in proteins, influencing their structure and function. Proline, with its cyclic structure, induces conformational constraints in peptides, affecting their stability and biological activity.
Comparison with Similar Compounds
Structural and Functional Analogs
Table 1: Key Structural and Functional Comparisons
Key Findings
Enzyme Inhibition :
- This compound derivatives (e.g., compound 31b) outperform lysine-only probes in inhibiting trypsin-3 but show reduced activity against β-tryptase .
- LKP, a tripeptide containing this compound, is ~12,900-fold more potent than this compound in ACE inhibition (IC₅₀ = 0.318 μM vs. 4092 μM) due to enhanced hydrophobic interactions and hydrogen bonding with ACE active sites .
Structural Determinants :
- Chain Length : Tri-/tetrapeptides (e.g., LKP, DGGP) generally exhibit stronger ACE inhibition than dipeptides like this compound, likely due to increased binding site interactions .
- Modifications : Hydrophobic modifications (e.g., diphenyl phosphonate in 31b) enhance protease inhibition by enabling irreversible covalent binding .
Methylation and Signaling :
- This compound is embedded in the [Ala/Pro/Ser]-Pro-Lys motif methylated by METTL11B, a methyltransferase linked to atrial fibrillation. This motif is enriched in ion channels (e.g., SCN5A, KCNE4) critical for cardiac electrophysiology .
Transport and Sensory Roles: this compound and Arg-Pro are transported by MFSD1 with comparable efficiency (KD = 0.24–0.28 mM), suggesting overlapping substrate specificity . this compound contributes to salty taste in fermented foods, though its sensory impact is less pronounced than other dipeptides (e.g., Ile-Gln) .
Thermodynamic and Mechanistic Insights
- ACE Binding : this compound binds ACE via entropy-driven interactions (ΔS > ΔH), primarily mediated by hydrophobic forces, whereas LKP combines hydrophobic and hydrogen-bonding interactions for tighter binding .
- Methylation Dynamics : The this compound motif’s rigidity, conferred by proline’s cyclic structure, likely facilitates methyltransferase recognition and catalysis .
Biological Activity
Introduction
Pro-Lys, a dipeptide consisting of proline (Pro) and lysine (Lys), has garnered attention due to its potential biological activities. This article reviews the current understanding of this compound's biological activity, supported by various studies, case analyses, and experimental findings.
Chemical Structure and Properties
This compound is characterized by its unique sequence, which influences its interaction with biological systems. The proline residue contributes to structural rigidity, while the lysine residue provides positive charge properties that can enhance interactions with negatively charged cellular membranes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, particularly when incorporated into larger peptide structures. Lysine residues have been shown to influence the antimicrobial potency of peptides negatively. In a comparative study, peptides rich in arginine (Arg) demonstrated superior membrane disruption capabilities compared to those containing lysine . This suggests that while this compound may contribute to antimicrobial activity, its effectiveness could be limited relative to other peptides.
The mechanism by which this compound exerts its biological effects appears to be linked to membrane interactions. Studies have shown that peptides containing lysine can induce cytoplasmic membrane permeabilization in bacteria like E. coli. However, the extent of permeabilization is generally lower for lysine-rich peptides compared to those containing arginine . This difference is attributed to the hydrogen bonding capabilities and structural organization of the amino acid side chains.
Case Studies
-
Antimicrobial Peptide Analysis :
- A study synthesized various peptides including this compound and evaluated their antifungal activity against Aspergillus niger and Penicillium chrysogenum. The results indicated that while this compound was part of the peptide sequences tested, it did not exhibit the highest antifungal activity compared to more potent sequences .
- Peptide Transport and Absorption :
- Neuropeptide Activity :
Table: Summary of Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the standard methodologies for detecting Pro-Lys motif methylation in proteins?
Answer: Detection of this compound methylation involves techniques that combine specificity and sensitivity. Key methodologies include:
- Mass Spectrometry (MS): Matrix-assisted laser desorption ionization (MALDI) or liquid chromatography-tandem MS (LC-MS/MS) can identify methylation sites by analyzing peptide fragmentation patterns. Isotopic labeling (e.g., stable isotope labeling by amino acids, SILAC) improves quantitation .
- Antibody-Based Assays: Custom antibodies targeting methylated this compound motifs (e.g., methyl-specific antibodies) enable immunoprecipitation or Western blotting. Validation requires parallel MS analysis to confirm specificity .
- Radiolabeled Methyl Donors: In vitro assays using S-adenosylmethionine (SAM) with tritiated methyl groups allow kinetic studies of methyltransferase activity. Controls should include non-methylatable mutants to rule out non-specific incorporation .
Table 1: Comparison of this compound Methylation Detection Methods
Method | Sensitivity | Throughput | Key Limitations |
---|---|---|---|
LC-MS/MS | High | Moderate | Requires peptide enrichment |
Antibody-Based | Moderate | High | Cross-reactivity risks |
Radiolabeled SAM | Low | Low | Radioactive handling required |
Q. How to design experiments to study the functional impact of this compound methylation on protein interactions?
Answer: Experimental design should prioritize reproducibility and biological relevance:
- Model Systems: Use cell lines with CRISPR-edited methyltransferase genes (e.g., METTL11A) to compare wild-type vs. methylation-deficient mutants. Include rescue experiments to confirm phenotype specificity .
- Interaction Assays: Employ co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) to assess binding partners. Controls should include methylation inhibitors (e.g., sinefungin) .
- Structural Analysis: Pair biochemical data with molecular dynamics simulations or X-ray crystallography to map methylation-induced conformational changes in this compound-containing proteins .
Advanced Research Questions
Q. How to resolve contradictory data when analyzing methylation levels of this compound motifs across different experimental setups?
Answer: Contradictions often arise from methodological variability. Mitigation strategies include:
- Orthogonal Validation: Combine MS-based quantitation with antibody assays. For example, discrepancies in methylation levels between MS and Western blotting may indicate antibody cross-reactivity .
- Standardized Protocols: Adopt community-agreed workflows (e.g., standardized peptide digestion times) to minimize technical variability. Document all preprocessing steps, including data normalization methods .
- Meta-Analysis: Compare datasets using statistical frameworks (e.g., random-effects models) to account for inter-study heterogeneity. Public repositories like PRIDE or PeptideAtlas enable cross-validation .
Q. What advanced analytical techniques are recommended for quantifying low-abundance this compound-methylated peptides in complex biological samples?
Answer: Low-abundance analytes require enrichment and high-resolution detection:
- Immunoaffinity Enrichment: Use methyl-specific antibodies coupled to magnetic beads for peptide pull-down. Optimize buffer conditions (e.g., pH 7.4, 150 mM NaCl) to reduce non-specific binding .
- Data-Independent Acquisition (DIA): DIA-MS enables untargeted quantification of all ionized peptides, improving coverage of low-abundance species. Pair with spectral libraries from synthetic methylated peptides .
- Single-Cell Proteomics: Microfluidic devices (e.g., nanoPOTS) allow analysis of this compound methylation in rare cell populations. Normalize data to housekeeping proteins to account for cell-to-cell variability .
Table 2: Analytical Parameters for Quantifying Low-Abundance Methylated Peptides
Parameter | Optimal Range | Impact on Sensitivity |
---|---|---|
LC Gradient Length | 60–120 min | Reduces ion suppression |
MS Resolution | ≥70,000 (FT-MS) | Enhances peak accuracy |
Enrichment Efficiency | ≥80% (antibody-based) | Minimizes false negatives |
Q. Methodological Best Practices
- Reproducibility: Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Share raw MS files, scripts for data processing, and detailed metadata .
- Ethical Data Reporting: Disclose potential conflicts (e.g., antibody vendor partnerships) and include negative controls in all figures .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c12-6-2-1-4-9(11(16)17)14-10(15)8-5-3-7-13-8/h8-9,13H,1-7,12H2,(H,14,15)(H,16,17)/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQDZELMXZRSSI-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCCN)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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